molecular formula C10H13F3N4O B2374204 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine CAS No. 2101198-83-6

3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Cat. No. B2374204
CAS RN: 2101198-83-6
M. Wt: 262.236
InChI Key: KOBUPRNDJLAPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, also known as TPA023, is a chemical compound that belongs to the pyrazole class of drugs. It is a potent and selective agonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. TPA023 has been studied extensively for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders.

Mechanism Of Action

3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine acts as a selective agonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. It binds to a specific site on the receptor, causing it to open and allowing chloride ions to enter the cell. This results in hyperpolarization of the cell membrane and inhibition of neuronal activity, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in animal models. It has also been shown to improve sleep quality and reduce stress-induced hyperthermia. 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has been found to have a low propensity for causing sedation or motor impairment, making it a promising candidate for the treatment of anxiety and depression.

Advantages And Limitations For Lab Experiments

One of the advantages of 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is its high selectivity for the GABA-A receptor, which reduces the risk of off-target effects. It also has a low propensity for causing sedation or motor impairment, making it easier to study its effects on anxiety and depression in animal models. However, one of the limitations of 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. One potential application is in the treatment of anxiety and depression in humans. Clinical trials are needed to evaluate the safety and efficacy of 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in humans. Another potential application is in the treatment of cognitive impairment in Alzheimer's disease. Further studies are needed to evaluate the effects of 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine on cognitive function in animal models of Alzheimer's disease. Additionally, further research is needed to optimize the synthesis and formulation of 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine for use in vivo.

Synthesis Methods

3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1,3-dimethyl-5-pyrazolone with 2,2,2-trifluoroethyl isocyanate to give 3-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine. This intermediate is then reacted with pyrrolidine-1-carbonyl chloride to give 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine.

Scientific Research Applications

3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. Studies have shown that 3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

[4-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4O/c11-10(12,13)6-17-5-7(14)8(15-17)9(18)16-3-1-2-4-16/h5H,1-4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBUPRNDJLAPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(C=C2N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

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